Chloramphenicol Succinate Sodium Chloramphenicol Succinate Sodium Chloramphenicol succinate sodium is the salt prepared from chloramphenicol succinate using the free carboxylic acid of the succinate which ionises and readily forms in weak sodium hydroxide solutions. The sodium salt is the preferred formulation for pharmaceutical applications, providing a more readily soluble product. Chloramphenicol succinate is significantly less active than chloramphenicol but acts as a prodrug, forming chloramphenicol in the presence of succinate dehydrogenase.
Brand Name: Vulcanchem
CAS No.: 982-57-0
VCID: VC0051873
InChI: InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/t10-,13-;/m1./s1
SMILES: C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na]
Molecular Formula: C15H15Cl2N2O8Na
Molecular Weight: 446.2 g/mol

Chloramphenicol Succinate Sodium

CAS No.: 982-57-0

Reference Standards

VCID: VC0051873

Molecular Formula: C15H15Cl2N2O8Na

Molecular Weight: 446.2 g/mol

Chloramphenicol Succinate Sodium - 982-57-0

CAS No. 982-57-0
Product Name Chloramphenicol Succinate Sodium
Molecular Formula C15H15Cl2N2O8Na
Molecular Weight 446.2 g/mol
Standard InChI InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/t10-,13-;/m1./s1
Standard InChIKey OQAWGHRXAVKAIG-HTMVYDOJSA-N
Isomeric SMILES C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+]
SMILES C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na]
Canonical SMILES C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+]
Appearance White solid
Physical Description Chloramphenicol sodium succinate is a white powder. (NTP, 1992)
Description Chloramphenicol succinate sodium is the salt prepared from chloramphenicol succinate using the free carboxylic acid of the succinate which ionises and readily forms in weak sodium hydroxide solutions. The sodium salt is the preferred formulation for pharmaceutical applications, providing a more readily soluble product. Chloramphenicol succinate is significantly less active than chloramphenicol but acts as a prodrug, forming chloramphenicol in the presence of succinate dehydrogenase.
Related CAS 982-57-0 (succinate hydrochloride salt)
Solubility greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992)
0.01 M
Synonyms 1-[(2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Sodium Salt; Mono[(2R,3R)-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Monosodium Salt; Betamicetin; Chloramphen
Reference Chloramphenicol succinate, a competitive substrate and inhibitor of succinate dehydrogenase: possible reason for its toxicity. Ambekar C.S. et al. Toxicology in Vitro 2004, 18, 441.
PubChem Compound 16219114
Last Modified Nov 12 2021
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